

# Evixapodlin: A Deep Dive into Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Evixapodlin |           |
| Cat. No.:            | B8144761    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Evixapodlin** (formerly GS-4224) is an orally bioavailable, small molecule inhibitor of the programmed death-ligand 1 (PD-L1).[1] This technical guide provides a comprehensive overview of the key preclinical data for **Evixapodlin**, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information is presented to facilitate further research and development of this novel immuno-oncology agent.

### **Core Mechanism of Action**

**Evixapodlin** functions by binding directly to PD-L1, inducing its dimerization and thereby sterically hindering its interaction with the programmed cell death protein 1 (PD-1) receptor on T cells.[1] This blockade of the PD-1/PD-L1 axis reinvigorates suppressed T-cell activity, leading to enhanced anti-tumor immunity. The potency of **Evixapodlin** is directly proportional to the density of PD-L1 on the surface of target cells.[1]





Click to download full resolution via product page

Caption: Mechanism of Action of Evixapodlin.

# **Quantitative Preclinical Data**

The following tables summarize the key quantitative data from preclinical studies of **Evixapodlin**.

**Table 1: In Vitro Potency and Activity** 

| Parameter                                    | Value      | Cell/Assay System                    | Reference |
|----------------------------------------------|------------|--------------------------------------|-----------|
| IC <sub>50</sub> (PD-1/PD-L1<br>Interaction) | 0.213 nM   | Protein-protein interaction assay    | [2][3][4] |
| EC50 (NFAT-LUC<br>Assay)                     | 103 nM     | NFAT-LUC reporter assay              | [5]       |
| EC₅₀ (Target<br>Occupancy)                   | 4 nM       | PD-L1-expressing<br>MDA-MB-231 cells | [5]       |
| EC₅₀ (Target<br>Occupancy)                   | 11 nM      | PD-L1-high expressing cells          | [5]       |
| Tumor Cell Killing<br>Potency                | 12 ± 15 nM | 3D tumor spheroid co-<br>culture     | [1]       |
| Cytotoxicity (CC50)                          | 13.1 μΜ    | MT-4 cells                           | [5]       |



**Table 2: In Vivo Efficacy in Murine Model** 

| Parameter               | Value     | Animal Model                                        | Reference |
|-------------------------|-----------|-----------------------------------------------------|-----------|
| Target Occupancy        | >90%      | MC38 tumor-bearing<br>C57BL/6 mice (at 25<br>mg/kg) | [1][3]    |
| Tumor Growth Inhibition | 49% - 55% | MC38 tumor-bearing<br>C57BL/6 mice (at 25<br>mg/kg) | [1]       |

## **Table 3: Pharmacokinetic Parameters in Animal Models**

| Species              | Bioavailabil<br>ity | Blood<br>Clearance<br>(L/h/kg) | Half-life (h) | Volume of<br>Distribution<br>(Vss, L/kg) | Reference |
|----------------------|---------------------|--------------------------------|---------------|------------------------------------------|-----------|
| Rat                  | 29%                 | 0.28                           | 9             | 1.5                                      | [5]       |
| Dog                  | 68%                 | 0.67                           | 10.7          | 3.2                                      | [5]       |
| Cynomolgus<br>Monkey | 41%                 | 0.25                           | 9.4           | 1.2                                      | [5]       |

**Table 4: Pharmacokinetic Parameters in Human PD-L1** 

**Expressing MC38 Mouse Model** 

| Dose (q.d.) | AUC (0-24h) (μM·h) | Cmax (µM) | Reference |
|-------------|--------------------|-----------|-----------|
| 1 mg/kg     | 4.9                | 0.41      | [5]       |
| 10 mg/kg    | 18.6               | 3.2       | [5]       |
| 50 mg/kg    | 152                | 15.9      | [5]       |

# **Table 5: Hepatic Clearance**



| Species           | Clearance (L/h/kg) | Reference |
|-------------------|--------------------|-----------|
| Rat               | 1.7                | [5]       |
| Dog               | 0.86               | [5]       |
| Cynomolgus Monkey | 0.66               | [5]       |
| Human             | 0.3                | [5]       |

# Experimental Protocols In Vitro 3D Tumor Spheroid Co-culture Assay

- Objective: To assess the in vitro anti-tumor activity of Evixapodlin.
- Methodology:
  - Human CD8+ T cells were isolated from HLA-A2+ donors.
  - GFP-expressing HLA-A2+ MDA-MB-231 breast carcinoma cells were used to form tumor spheroids.
  - The CD8+ T cells were co-cultured with the tumor spheroids in the presence of varying concentrations of Evixapodlin.
  - Tumor cell killing was quantified, and the potency of **Evixapodlin** was determined.[1]
  - Supernatants were collected to measure IFN-y and granzyme B levels as indicators of Tcell activation.[1]





Click to download full resolution via product page

Caption: In Vitro 3D Co-culture Workflow.

## **In Vivo Murine Tumor Model**

#### Foundational & Exploratory





• Objective: To evaluate the in vivo anti-tumor efficacy and target occupancy of **Evixapodlin**.

- Methodology:
  - Human PD-L1-overexpressing murine MC38 colorectal tumor cells were subcutaneously implanted into the right flank of female C57BL/6 mice.[1]
  - When tumors reached a mean volume of approximately 50 mm<sup>3</sup>, mice were randomized into treatment groups.[1]
  - Evixapodlin was administered via intraperitoneal injection.[1][3]
  - Tumor growth was monitored by caliper measurement.[1]
  - For target occupancy assessment, tumors were harvested and dissociated into single-cell suspensions.
  - The cell suspensions were stained with antibodies for cell lineage markers and free human PD-L1 and analyzed by flow cytometry.[1]





Click to download full resolution via product page

Caption: In Vivo Murine Tumor Model Workflow.



#### Conclusion

The preclinical data for **Evixapodlin** demonstrate its potential as a potent and selective oral inhibitor of the PD-1/PD-L1 pathway. It exhibits significant in vitro and in vivo anti-tumor activity, comparable to that of the approved anti-PD-L1 antibody atezolizumab.[1] The favorable pharmacokinetic profile across multiple species supports its development as a convenient, orally administered immunotherapy agent. These findings have provided a strong rationale for the clinical evaluation of **Evixapodlin** in patients with advanced solid tumors.[1][6]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Oral PD-L1 inhibitor GS-4224 selectively engages PD-L1 high cells and elicits pharmacodynamic responses in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evixapodlin | PD-1/PD-L1 PPI Inhibitor | CAS 2374856-75-2 | Buy Evixapodlin from Supplier InvivoChem [invivochem.com]
- 4. abmole.com [abmole.com]
- 5. Gilead details discovery of GS-4224, a potent PD-L1 inhibitor for cancer | BioWorld [bioworld.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Evixapodlin: A Deep Dive into Preclinical Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8144761#preclinical-data-on-evixapodlin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com